n-(Sec-butyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxamide
Description
N-(Sec-butyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sec-butyl group on the amide nitrogen and a 1H-pyrrole substituent at the 3-position of the thiophene ring. Its structure combines a thiophene core (a five-membered aromatic ring with one sulfur atom) with a pyrrole moiety (a five-membered aromatic ring with one nitrogen atom), both of which are known to enhance interactions with biological targets due to their electron-rich nature .
Properties
Molecular Formula |
C13H16N2OS |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
N-butan-2-yl-3-pyrrol-1-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H16N2OS/c1-3-10(2)14-13(16)12-11(6-9-17-12)15-7-4-5-8-15/h4-10H,3H2,1-2H3,(H,14,16) |
InChI Key |
QAXWXGLEIHMYHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CS1)N2C=CC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sec-Butyl Group
The sec-butyl chain undergoes nucleophilic displacement under specific conditions. For example:
| Reaction Conditions | Outcome | Yield | Reference |
|---|---|---|---|
| NaN₃ in DMF (80°C, 12 hr) | Azide derivative formation | 68% | |
| KSCN in ethanol (reflux, 8 hr) | Thiocyanate substitution | 52% |
This reactivity is attributed to the steric accessibility of the secondary carbon in the butyl group. Comparative studies with N-tert-butyl analogs show reduced substitution rates due to increased steric hindrance.
Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole moiety participates in electrophilic reactions, with regioselectivity governed by electronic effects:
| Electrophile | Position Modified | Product Characterization |
|---|---|---|
| Bromine (Br₂/CCl₄) | β-position | Mono-brominated product (confirmed via NMR) |
| Acetyl chloride (AlCl₃) | α-position | Acetylated derivative (m/z 290.4) |
Density functional theory (DFT) calculations suggest the α-position's higher electron density drives acetylation selectivity.
Carboxamide Hydrolysis
Controlled hydrolysis yields either the carboxylic acid or primary amine:
| Conditions | Product | Application Relevance |
|---|---|---|
| 6M HCl, reflux (24 hr) | Thiophene-2-carboxylic acid | Precursor for metal-organic frameworks |
| LiAlH₄ in THF (0°C, 2 hr) | N-Sec-butylamine derivative | Bioactive intermediate |
The carboxamide group's stability under physiological pH (6.8–7.4) makes it suitable for prodrug designs .
Cross-Coupling Reactions
The thiophene ring facilitates palladium-catalyzed couplings:
| Reaction Type | Partners | Catalytic System | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 74% |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 63% |
These reactions enable π-system extension for optoelectronic applications .
Comparative Reactivity with Structural Analogs
Key differences observed in analogous compounds:
| Compound Modifications | Reactivity Trends |
|---|---|
| Replacement of pyrrole with pyrazole | Enhanced electrophilic substitution rates |
| tert-Butyl vs. sec-Butyl groups | 3x slower nucleophilic substitution for tert-Butyl |
| Thiophene vs. Furan core | Reduced coupling efficiency in furan derivatives |
Structural comparisons with 4-(4-fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide reveal that electron-withdrawing substituents increase hydrolysis susceptibility .
Mechanistic Insights from Computational Studies
-
Nucleophilic substitution : Transition state analysis shows a 12.3 kcal/mol activation barrier for azide displacement.
-
Pyrrole bromination : Frontier molecular orbital (FMO) theory predicts preferential attack at the β-position (HOMO localization = -5.6 eV).
Stability Under Environmental Conditions
| Factor | Degradation Observed | Half-Life (25°C) |
|---|---|---|
| UV light (300 nm) | 18% decomposition | 48 hr |
| pH 2 (aqueous) | Full hydrolysis | 6 hr |
| pH 10 (aqueous) | 35% decomposition | 72 hr |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s uniqueness lies in its sec-butyl substituent on the amide nitrogen, distinguishing it from analogs with bulkier aryl or alkyl-aryl groups. Key structural analogs include:
*Estimated formula based on structural analysis.
Key Observations:
- However, aryl groups (e.g., 4-butylphenyl in F423-0015) may enhance π-π stacking interactions with biological targets .
- Thiophene Modifications : The 1H-pyrrol-1-yl group at the 3-position is shared with F423-0015 and F423-0461, suggesting a conserved pharmacophore for target binding. In contrast, T-IV-B derivatives lack pyrrole but incorporate acryloyl groups for conjugation .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(Sec-butyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?
- Methodology : The compound can be synthesized via Pd-catalyzed amidation and cyclization, starting with thiophene-2-carboxylic acid derivatives and functionalized pyrrole intermediates. Key steps include:
Activation of the carboxylic acid using coupling reagents (e.g., EDCI or HATU).
Amidation with sec-butylamine under inert conditions.
Introduction of the pyrrole moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Characterization : Confirm purity and structure using -/-NMR, HRMS, and X-ray crystallography (if crystalline) .
Q. How is the crystal structure of this compound determined, and what software is used?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps:
Grow high-quality crystals via slow evaporation in a solvent system (e.g., DCM/hexane).
Collect diffraction data using a synchrotron or in-house diffractometer.
Refine the structure using SHELXL (for small molecules) or SHELXS (for phase determination).
- Software : SHELX suite is widely used for refinement due to its robustness in handling disordered atoms and twinned crystals .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
Use PPE (gloves, goggles, lab coat) and work in a fume hood.
Avoid prolonged exposure; degradation products may pose unknown hazards.
Dispose of waste via certified chemical disposal services, adhering to local regulations.
- Reference : TCI America’s SDS emphasizes avoiding inhalation/ingestion and using inert gas lines for moisture-sensitive steps .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Approach :
Enzyme inhibition : Use fluorescence-based assays (e.g., BTK or ULK1 inhibition, given structural analogs in kinase studies).
Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) at concentrations ≤10 µM.
- Validation : Compare with positive controls (e.g., Ibrutinib for BTK) and validate via dose-response curves .
Advanced Questions
Q. How can synthetic yields be optimized for enantiomerically pure this compound?
- Strategies :
Chiral resolution : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA).
Asymmetric catalysis : Employ palladium complexes with BINAP ligands for stereoselective coupling.
Process optimization : Screen solvents (e.g., THF vs. DMF) and temperatures to minimize racemization.
Q. How to resolve contradictions between computational and experimental spectroscopic data?
- Troubleshooting :
NMR discrepancies : Check for solvent polarity effects or tautomerism using - COSY and -DEPT.
XRD vs. DFT : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., Gaussian09).
- Case Study : SHELX refinement artifacts (e.g., overfitting thermal parameters) can distort experimental data; cross-validate with IR/Raman .
Q. What computational strategies predict the compound’s binding affinity for kinase targets?
- Workflow :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with BTK or ULK1 active sites.
MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
Q. How to investigate the compound’s mechanism of action in autophagy modulation?
- Experimental Design :
Gene expression profiling : Use RNA-seq to identify ULK1/ATG13 pathway activation.
LC3-II turnover assay : Monitor autophagic flux via immunoblotting in GFP-LC3 transfected cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
